5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is an aromatic compound with the molecular formula C8H8BrFOS. This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfanyl groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:
Electrophilic Aromatic Substitution: Starting with a suitable benzene derivative, bromination and fluorination are carried out under controlled conditions to introduce the bromine and fluorine atoms.
Methylsulfanylation: The methylsulfanyl group is introduced via a thiolation reaction, often using methylthiol and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, given the presence of reactive halogen atoms.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The bromine and fluorine atoms can be reduced to hydrogen under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide for methoxylation, and methylthiol for thiolation.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with enzymes, receptors, and other biomolecules. The exact pathways depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 5-Bromo-1-fluoro-3-methoxy-2-(methylsulfonyl)benzene
- 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethoxy)benzene
Uniqueness
5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, methoxy, and methylsulfanyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H8BrFOS |
---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
5-bromo-1-fluoro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
GWTVXDQHPJRHSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1SC)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.